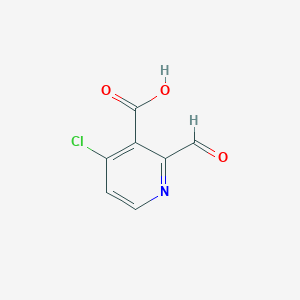

4-Chloro-2-formylnicotinic acid

Description

BenchChem offers high-quality 4-Chloro-2-formylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-formylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClNO3 |

|---|---|

Molecular Weight |

185.56 g/mol |

IUPAC Name |

4-chloro-2-formylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H4ClNO3/c8-4-1-2-9-5(3-10)6(4)7(11)12/h1-3H,(H,11,12) |

InChI Key |

GCLUJVIMEFKJKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(=O)O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

4-Chloro-2-formylnicotinic Acid: A Versatile Orthogonal Scaffold for Advanced Heterocyclic Synthesis

Executive Summary

In modern drug discovery, the rapid assembly of complex, drug-like architectures relies heavily on highly functionalized molecular scaffolds. 4-Chloro-2-formylnicotinic acid (CAS: 1289018-85-4) represents a premier trifunctional building block[1]. By integrating a highly activated leaving group (C4-chloro), a reactive electrophile (C2-formyl), and a versatile coupling handle (C3-carboxyl) onto a single pyridine ring, this compound enables the orthogonal synthesis of diverse fused heterocycles. It is particularly valuable in the development of pyrido[2,3-d]pyridazines and pyrido[2,3-d]pyrimidines, which are critical pharmacophores in the design of kinase inhibitors and dual COX-1/COX-2 anti-inflammatory agents[2].

This technical guide provides a deep mechanistic analysis and field-proven experimental workflows for leveraging this scaffold in advanced synthetic applications.

Physicochemical Profiling & Structural Analysis

The utility of 4-Chloro-2-formylnicotinic acid stems directly from its electronic topology. The pyridine nitrogen exerts a strong electron-withdrawing effect via both induction and resonance. This effect is synergistically amplified by the C2-formyl and C3-carboxyl groups, which further deplete the electron density of the aromatic system. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) of the ring is drastically lowered, rendering the C4 position exceptionally electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr).

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 4-Chloro-2-formylnicotinic acid |

| CAS Registry Number | 1289018-85-4[1] |

| Molecular Formula | C₇H₄ClNO₃[1] |

| Molecular Weight | 185.56 g/mol [1] |

| Purity (Commercial Standard) | ≥98%[1] |

| Storage Conditions | Sealed in dry, 2-8°C[1] |

| SMILES String | C1=CN=C(C=O)C(=C1Cl)C(=O)O[1] |

Orthogonal Reactivity & Mechanistic Pathways

The true power of this scaffold lies in its chemoselectivity . A skilled synthetic chemist can sequentially manipulate the three functional groups without requiring exhaustive protection/deprotection steps.

-

C4-Chloro (SNAr) : Positioned para to the pyridine nitrogen, the C4-chloro group is highly activated. Attack by a nucleophile (e.g., an amine) forms a negatively charged Meisenheimer complex. This intermediate is deeply stabilized by delocalization onto the electronegative pyridine nitrogen and the adjacent carbonyl oxygen, driving the reaction forward rapidly.

-

C2-Formyl (Condensation) : The aldehyde serves as a prime site for reductive aminations, Knoevenagel condensations, or hydrazone formations.

-

C3-Carboxyl (Amidation/Cyclization) : The carboxylic acid can be converted to an amide or ester, but its most powerful application is acting as an electrophilic trap during tandem cyclizations (e.g., reacting with an adjacent hydrazone to form a fused pyridazinone ring)[3].

Orthogonal reactivity map of 4-Chloro-2-formylnicotinic acid highlighting functional group roles.

Experimental Workflows & Self-Validating Protocols

The following protocols have been optimized for high yield and operational simplicity, emphasizing the causality behind each reagent choice.

Protocol 1: Chemoselective SNAr at C4 with Primary Amines

Objective: Displace the C4-chlorine with an aliphatic or aromatic amine while leaving the C2-formyl and C3-carboxyl groups intact.

-

Reagents: 4-Chloro-2-formylnicotinic acid (1.0 eq), Primary Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), anhydrous DMF.

-

Causality of Choices:

-

DIPEA: Chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile at the highly reactive C4 position or condensing with the C2-formyl group.

-

DMF: A polar aprotic solvent is mandatory to stabilize the highly polar Meisenheimer transition state, accelerating the SNAr mechanism.

-

-

Step-by-Step:

-

Dissolve the scaffold in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

-

Add DIPEA, followed by the dropwise addition of the primary amine at 0°C to control the initial exotherm.

-

Heat the reaction mixture to 80°C for 4 hours.

-

Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material (Rf ~0.4) disappears and a highly UV-active product spot (Rf ~0.2) emerges.

-

Quench by pouring the mixture into ice-cold water. The hydrophobic product will precipitate. Filter, wash with cold water, and dry under a vacuum.

-

Protocol 2: Tandem Annulation to Pyrido[2,3-d]pyridazines

Objective: Convert the SNAr product into a fused pyrido[2,3-d]pyridazine-8(7H)-one derivative, a core structure for anti-inflammatory agents[2][3].

-

Reagents: SNAr Intermediate (1.0 eq), Hydrazine monohydrate (NH₂NH₂·H₂O) (3.0 eq), Ethanol/Acetic Acid (10:1 v/v).

-

Causality of Choices:

-

Acetic Acid Catalyst: Mild acid protonates the C2-carbonyl oxygen, increasing the electrophilicity of the formyl carbon to facilitate rapid hydrazone formation.

-

Ethanol: Provides a protic medium that solubilizes the intermediate but allows the highly polar, hydrogen-bonded fused product to crystallize out upon cooling.

-

-

Step-by-Step:

-

Suspend the intermediate in the EtOH/AcOH mixture.

-

Add hydrazine monohydrate dropwise at room temperature.

-

Reflux the mixture at 90°C for 6–16 hours[2]. The reaction proceeds via initial hydrazone formation at C2, followed by intramolecular amidation at the C3-carboxyl group[3].

-

Validation Checkpoint: The solution will transition from a clear mixture to a heavy suspension as the fused heterocycle precipitates. LC-MS should confirm the expected[M+H]+ mass of the cyclized product.

-

Cool to 0°C, filter the precipitate, and wash with cold ethanol to yield the analytically pure pyrido[2,3-d]pyridazine derivative.

-

Self-validating workflow for synthesizing pyrido[2,3-d]pyridazines via tandem annulation.

Quantitative Data Summaries

To assist in synthetic planning, Table 2 summarizes the expected yields and conditions for functionalizing the C4 position prior to cyclization.

Table 2: Reaction Conditions for C4-Functionalization

| Nucleophile Type | Reagents & Solvents | Temp / Time | Expected Yield | Mechanistic Notes |

| Primary Amines (Aliphatic) | R-NH₂ (1.2 eq), DIPEA (2.0 eq), DMF | 60-80°C, 2-4h | 85-95% | Rapid SNAr; high chemoselectivity over C2-formyl. |

| Primary Amines (Aromatic) | Ar-NH₂ (1.5 eq), K₂CO₃ (2.0 eq), DMSO | 100°C, 6-12h | 70-85% | Requires higher temp due to lower nucleophilicity of anilines. |

| Thiols | R-SH (1.1 eq), Cs₂CO₃ (1.5 eq), THF | 25-50°C, 1-3h | >90% | Highly efficient; the thiolate is a soft, potent nucleophile. |

| Hydrazines (Tandem) | NH₂NH₂·H₂O (3.0 eq), EtOH/AcOH | 90°C, 6-16h | 60-80% | Condensation at C2 followed by rapid annulation at C3[2]. |

References

-

ChemScene : 1289018-85-4 | 4-Chloro-2-formylnicotinic acid Product Information.[1] URL:

-

Journal of Chemical and Pharmaceutical Research (JOCPR) : Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.[3] URL:

-

RSC Medicinal Chemistry : Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition.[2] URL:

Sources

pKa values and acidity of 4-Chloro-2-formylnicotinic acid

An In-depth Technical Guide to the Acidity and pKa Values of 4-Chloro-2-formylnicotinic Acid

Executive Summary

The acid dissociation constant, pKa, is a fundamental physicochemical parameter that dictates the ionization state of a molecule, thereby influencing its solubility, membrane permeability, and target engagement. For drug candidates and functional materials, precise knowledge of pKa is non-negotiable for predictive modeling and rational design. This guide provides a comprehensive technical examination of 4-Chloro-2-formylnicotinic acid, a substituted pyridine derivative. We dissect the electronic effects of its chloro and formyl substituents on the acidity of its two ionizable centers: the carboxylic acid and the pyridine nitrogen. This document synthesizes theoretical principles with actionable, field-proven experimental and computational protocols, designed to serve as a robust resource for scientists engaged in molecular design and development.

Theoretical Framework: Understanding Acidity in a Substituted Heterocycle

The molecular architecture of 4-Chloro-2-formylnicotinic acid presents two key ionizable groups: the carboxylic acid at the 3-position and the pyridine ring nitrogen. The acidity of these groups is significantly modulated by the electronic properties of the chloro and formyl substituents.

To appreciate the impact of these substituents, we first consider the parent molecule, nicotinic acid (pyridine-3-carboxylic acid). In aqueous solution, nicotinic acid exists in a tautomeric equilibrium, with the zwitterionic form being predominant.[1] It exhibits two macroscopic pKa values: pKa1 ≈ 2.0 (for the pyridinium ion) and pKa2 ≈ 4.8 (for the carboxylic acid).[1]

The introduction of electron-withdrawing groups (EWGs) is known to increase the acidity of carboxylic acids by stabilizing the resulting carboxylate anion through inductive or resonance effects.[2][3]

-

4-Chloro Substituent: The chlorine atom exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the ring and, consequently, from the carboxylate group. This delocalization stabilizes the negative charge of the conjugate base, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.[4]

-

2-Formyl Substituent: The aldehyde (formyl) group is also a potent EWG, exerting both a -I effect and a strong electron-withdrawing resonance effect (-M). This further delocalizes electron density away from the ionizable centers.

Collectively, these two EWGs are expected to:

-

Significantly increase the acidity of the carboxylic acid group , lowering its pKa value substantially compared to the parent nicotinic acid.

-

Decrease the basicity of the pyridine nitrogen , making it a weaker proton acceptor. This results in a lower pKa for its corresponding conjugate acid (the pyridinium ion).

Based on these principles, we can make well-grounded predictions for the pKa values of 4-Chloro-2-formylnicotinic acid, which are summarized in the data section of this guide.

Experimental pKa Determination: A Potentiometric Titration Protocol

For definitive pKa determination, potentiometric titration remains the gold-standard methodology. It provides empirical data reflecting the compound's behavior in a specific solvent system.

Workflow for Potentiometric Titration

The following diagram outlines the logical flow of the experimental procedure.

Caption: A validated workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology

Expertise & Causality: This protocol is designed for high accuracy. The use of a co-solvent is often necessary for compounds with poor aqueous solubility, but it's critical to note that this will yield an apparent pKa (pKa*). The choice of co-solvent and the method for extrapolating back to aqueous pKa must be justified and documented.

Materials & Equipment:

-

4-Chloro-2-formylnicotinic acid (purity ≥98%)[5]

-

Standardized 0.1 M NaOH titrant

-

High-purity water (Type I)

-

Methanol or Dioxane (co-solvent, if required)

-

Calibrated, temperature-compensating pH meter and combination electrode

-

Automated titrator or calibrated burette

-

Magnetic stirrer

Protocol:

-

System Calibration: Calibrate the pH meter using at least three primary standard buffers (e.g., pH 2.00, 4.01, 7.00, 10.01) that bracket the expected pKa values. Ensure the temperature of the buffers matches the planned experimental temperature.

-

Analyte Preparation: Accurately prepare a ~0.01 M solution of 4-Chloro-2-formylnicotinic acid. If a co-solvent is used due to low solubility, prepare solutions with varying co-solvent ratios (e.g., 30%, 50%, 70% methanol) to allow for extrapolation to 0% co-solvent (aqueous pKa).

-

Titration Execution:

-

Place a known volume of the analyte solution in a thermostatted vessel.

-

Begin stirring at a constant rate that ensures homogeneity without creating a vortex.

-

Add the standardized NaOH titrant in small, precise increments. The increment size should be reduced in regions where the pH changes rapidly (near equivalence points).

-

Record the pH reading after each addition, allowing the value to stabilize.

-

-

Data Processing:

-

Plot the recorded pH values against the volume of titrant added.

-

To precisely identify the equivalence points, calculate the first and second derivatives of the titration curve. The peak of the first derivative or the zero-crossing of the second derivative corresponds to the equivalence point.

-

The pKa is the pH value at the point where half of the volume required to reach the equivalence point has been added. For a molecule with two pKa values, two such points will be determined.

-

Trustworthiness - A Self-Validating System:

-

Triplicate Runs: Perform all titrations in at least triplicate to ensure reproducibility and calculate standard deviation.

-

System Suitability: Before analyzing the target compound, titrate a known standard with a similar pKa (e.g., 3-chlorobenzoic acid, pKa ≈ 3.82[6]) to verify the accuracy of the entire system (instrumentation, titrant, and procedure).

-

Blank Titration: Titrate the solvent/co-solvent mixture without the analyte to correct for any acidic or basic impurities.

Computational pKa Prediction: An In Silico Approach

Computational chemistry offers a rapid and cost-effective method for estimating pKa values, which is particularly valuable for virtual screening and initial property assessment. Quantum mechanical (QM) methods combined with continuum solvation models are a common approach.[7][8]

Workflow for QM-Based pKa Prediction

This diagram illustrates the computational steps involved in calculating pKa from first principles.

Caption: A standard thermodynamic cycle workflow for computational pKa prediction.

Step-by-Step Computational Methodology

Expertise & Causality: The accuracy of QM-based pKa predictions is highly dependent on the chosen level of theory (method/basis set) and the solvation model.[9] Methods like B3LYP with a 6-31+G(d,p) basis set and an SMD or CPCM solvation model often provide a good balance of accuracy and computational cost for organic molecules.[10][11]

Software:

-

A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

Protocol:

-

Structure Preparation: Generate 3D coordinates for both the protonated (acid, HA) and deprotonated (conjugate base, A⁻) forms of the molecule for each ionizable center.

-

Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for both HA and A⁻ in the gas phase. This provides the gas-phase free energy (G_gas). The absence of imaginary frequencies confirms the structures are true energy minima.

-

Solvation Energy Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation with a continuum solvation model (e.g., SMD) to obtain the free energy of solvation (ΔG_solv).

-

Aqueous Free Energy: Calculate the total free energy in solution for each species: G_aq = G_gas + ΔG_solv.

-

pKa Calculation: Use the direct or absolute method with the following thermodynamic cycle:

-

ΔG_aq = G_aq(A⁻) + G_aq(H⁺) - G_aq(HA)

-

pKa = ΔG_aq / (2.303 * RT)

-

The value for the aqueous free energy of the proton, G_aq(H⁺), is a well-established experimental value (e.g., -264.61 kcal/mol).[11]

-

Data Summary: Predicted pKa Values

The following table summarizes the anticipated pKa values for 4-Chloro-2-formylnicotinic acid based on the theoretical principles discussed. These values represent informed predictions and should be confirmed by experimental methods as outlined above.

| Ionizable Group | Predicted pKa Range | Primary Rationale |

| Carboxylic Acid | 1.8 - 2.5 | The combined strong -I and -M effects of the chloro and formyl groups drastically stabilize the carboxylate anion, significantly increasing acidity over nicotinic acid (pKa ≈ 4.8).[2][3] |

| Pyridinium Ion | 0.5 - 1.5 | The same electron-withdrawing groups reduce electron density on the pyridine nitrogen, making it a much weaker base than the nitrogen in nicotinic acid (pKa ≈ 2.0).[1] |

References

-

Title: What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Source: ResearchGate URL: [Link]

-

Title: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods Source: Optibrium URL: [Link]

-

Title: Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study Source: PMC (Journal of Cheminformatics) URL: [Link]

-

Title: Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds Source: PubMed URL: [Link]

-

Title: Computational Determination of pK a Values for Weak C–H Acids/Lithiated Species Source: ACS Publications URL: [Link]

-

Title: Solvent effect on preferred protonation sites in nicotinate and isonicotinate anions Source: Canadian Science Publishing URL: [Link]

-

Title: 8.2: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

-

Title: Nicotinic Acid - Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: The Effect of Substituents on pKa Source: Lumen Learning - MCC Organic Chemistry URL: [Link]

-

Title: 20.4 Substituent Effects on Acidity Source: OpenStax - Organic Chemistry URL: [Link]

-

Title: Experimental pKa values and structures of the conformers of acetic, chloroacetic, cyanoacetic, formic, oxalic, and pivalic acids. Source: ResearchGate URL: [Link]

-

Title: pKa Values Chart Source: Stenutz URL: [Link]

-

Title: Accurate p K a Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods Source: ResearchGate URL: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 4. The Effect of Substituents on pKa | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chemscene.com [chemscene.com]

- 6. pKa values [stenutz.eu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. optibrium.com [optibrium.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Role of 4-Chloro-2-formylnicotinic acid in heterocyclic chemistry

The strategic design of complex fused heterocycles and targeted therapeutics relies heavily on the availability of densely functionalized, highly reactive building blocks. Among these, 4-Chloro-2-formylnicotinic acid (CAS 1289018-85-4) stands out as a premier trifunctional scaffold. By combining an electrophilic aromatic center, a versatile carbonyl group, and a carboxylic acid within a single pyridine ring, this compound enables rapid access to diverse chemical space, particularly in the development of kinase inhibitors and advanced fused N-heterocycles.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the electronic causality of this scaffold, outline self-validating synthetic protocols, and explore its critical role in modern drug discovery.

Electronic Profiling and Orthogonal Reactivity

The synthetic utility of 4-chloro-2-formylnicotinic acid is governed by the synergistic electronic effects of its three functional groups. The pyridine nitrogen inherently withdraws electron density from the ring, activating the ortho and para positions (C2, C4, C6) toward Nucleophilic Aromatic Substitution (SNAr).

This inherent electrophilicity is massively amplified by the presence of the C2-formyl and C3-carboxylic acid groups.

-

The C4-Chloride (SNAr Hub): The Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine system is significantly lowered by the electron-withdrawing nature of the adjacent C3-carboxylic acid and the C2-aldehyde. This makes the C4-Cl bond exceptionally labile to displacement by amines, thiols, and carbanions[1].

-

The C2-Formyl (Condensation Center): The aldehyde provides a vector for Knoevenagel condensations, reductive aminations, and Schiff base formation. In drug design, it can also act as a reversible covalent warhead targeting catalytic lysine residues[2].

-

The C3-Carboxylic Acid (Amidation/Lactamization): Serving as a handle for peptide coupling or esterification, it frequently participates in tandem intramolecular cyclizations following SNAr at C4[3].

Table 1: Orthogonal Reactivity Matrix of 4-Chloro-2-formylnicotinic Acid

| Functional Group | Primary Transformation | Typical Reagents & Conditions | Diagnostic Validation (In-Process Control) |

| C4-Chloro | SNAr (Amination/Thiolation) | Sec-amines, DIPEA, DMF, 60°C | Slower SNAr rate; LC-MS shows [M-Cl+Nu]⁺. UV shift (bathochromic). |

| C2-Formyl | Hydrazone/Imine Formation | Hydrazines/Amines, EtOH, Reflux | Disappearance of ~10.1 ppm ¹H NMR aldehyde peak. |

| C3-Carboxyl | Amidation / Esterification | HATU/DIPEA or SOCl₂, then Amine | Shift in C=O IR stretch; LC-MS mass addition. |

Application in Drug Discovery: FGFR4 Inhibitors

One of the most profound applications of formylated N-heterocyclic derivatives is in the realm of oncology, specifically targeting Fibroblast Growth Factor Receptor 4 (FGFR4). FGFR4 alterations are heavily implicated in hepatocellular carcinomas and breast cancers[2].

The 2-formylnicotinic acid scaffold is utilized to synthesize highly potent, selective FGFR4 inhibitors. The causality behind selecting this specific building block lies in the formyl group's ability to form a reversible covalent Schiff base with the ε-amino group of a specific lysine residue within the FGFR4 ATP-binding pocket. This mechanism dramatically increases the residence time of the drug on the target without the permanent toxicity associated with irreversible Michael acceptors.

Caption: Mechanism of action for 2-formylnicotinic acid-derived FGFR4 inhibitors via reversible covalent binding.

Self-Validating Experimental Protocols

To leverage this scaffold effectively, the synthetic chemist must navigate its poly-reactivity. The following protocols are designed as self-validating systems, meaning the reaction inherently provides clear, real-time feedback on its success or failure through observable physical or spectroscopic changes.

Protocol A: Chemoselective SNAr with Secondary Amines

Objective: Displace the C4-chloride with a secondary amine while preserving the C2-aldehyde and C3-carboxylic acid[4]. Causality: Secondary amines are chosen because they cannot form stable imines with the C2-aldehyde (they form reversible hemiaminals). By using a polar aprotic solvent (DMF) and a non-nucleophilic base (DIPEA), the irreversible SNAr pathway is thermodynamically driven to completion.

-

Preparation: Suspend 4-chloro-2-formylnicotinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA neutralizes the carboxylic acid to improve solubility and acts as an acid scavenger for the generated HCl without competing as a nucleophile.

-

Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.1 eq) dropwise at 0 °C.

-

Heating & Monitoring (The Self-Validating Step): Warm to 60 °C. Monitor via LC-MS.

-

Validation Checkpoint: The starting material exhibits a distinct isotopic pattern for chlorine (M / M+2 ratio of 3:1). As the reaction proceeds, this isotopic signature will disappear, replaced by the [M+H]⁺ of the aminated product. The reaction mixture will also undergo a visible color change from pale yellow to deep orange due to the extension of the chromophore conjugation.

-

-

Workup: Quench with 1M HCl to pH 3-4 to precipitate the product. Filter and wash with cold water.

Protocol B: Tandem Annulation to 1H-Pyrazolo[4,3-c]pyridine Scaffolds

Objective: Utilize both the C2-formyl and C4-chloro groups in a one-pot tandem condensation/SNAr sequence to build a fused bicyclic system. Causality: Hydrazine derivatives possess the "alpha-effect," making them highly nucleophilic. The primary amine of the hydrazine rapidly and reversibly condenses with the C2-aldehyde. The resulting hydrazone positions the secondary nitrogen in perfect proximity (5-exo-trig equivalent) to attack the highly electrophilic C4 position, driving an irreversible ring closure.

-

Preparation: Dissolve 4-chloro-2-formylnicotinic acid (1.0 eq) in absolute ethanol.

-

Condensation: Add phenylhydrazine (1.05 eq) and a catalytic amount of glacial acetic acid. Stir at room temperature for 2 hours.

-

Validation Checkpoint: TLC (DCM:MeOH 9:1) will show the consumption of the starting material. ¹H NMR of an aliquot will show the complete disappearance of the aldehyde singlet at ~10.1 ppm, confirming hydrazone formation.

-

-

Cyclization: Add K₂CO₃ (2.0 eq) and heat the mixture to reflux (78 °C) for 12 hours.

-

Isolation: Cool to room temperature, concentrate in vacuo, and triturate with diethyl ether.

-

Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) will confirm the loss of both H₂O (from condensation) and HCl (from SNAr), validating the formation of the fused pyrazole ring.

-

Caption: Tandem condensation and intramolecular SNAr pathway yielding fused pyrazolo-pyridine scaffolds.

Quantitative Performance in Library Synthesis

When deploying 4-chloro-2-formylnicotinic acid in high-throughput library synthesis or scale-up, understanding its yield profile across different reaction classes is critical for route optimization.

Table 2: Quantitative Yield Profiles for Key Transformations

| Reaction Type | Reagents / Conditions | Target Scaffold | Average Yield (%) | Mechanistic Bottleneck |

| Chemoselective SNAr | Morpholine, DIPEA, DMF, 60°C | 4-Amino-2-formylnicotinic acid | 82 - 88% | Steric hindrance at SNAr transition state. |

| Tandem Annulation | Hydrazine hydrate, EtOH, Reflux | Pyrazolo[4,3-c]pyridine | 75 - 80% | Competing intermolecular polymerization. |

| Reductive Amination | Primary amine, NaBH(OAc)₃, DCE | 2-(Aminomethyl)nicotinic acid | 65 - 72% | Over-reduction of the SNAr-activated C4-Cl. |

| Urea Formation | Isocyanate, Base (Post-amidation) | FGFR4 Inhibitor Precursor | 60 - 70% | Poor solubility of intermediate ureas[2]. |

Conclusion

4-Chloro-2-formylnicotinic acid is not merely a reagent; it is a programmable synthetic node. By understanding the electronic causality that differentiates the reactivity of its SNAr-active chloride, its electrophilic aldehyde, and its modifiable carboxylic acid, chemists can sequence orthogonal reactions to build highly complex, biologically active architectures. Whether utilized in the synthesis of marine alkaloid analogs (like lophocladines)[1] or cutting-edge covalent kinase inhibitors[2], this scaffold remains a cornerstone of modern heterocyclic drug discovery.

References

-

Google Patents (WO 2016/151499 A1): Formylated N-heterocyclic derivatives as FGFR4 inhibitors. Available at:[2]

-

ResearchGate: A novel approach for the synthesis of lophocladines A, B and C1 analogues. Available at:[Link][1]

-

MDPI: The Biochemical Pathways of Nicotinamide-Derived Pyridones. Available at:[Link][4]

-

Molaid: benzyl 4-chloronicotinate Synthesis and Reactions. Available at:[Link][3]

Sources

Technical Whitepaper: 4-Chloro-2-formylnicotinic Acid Derivatives

The following technical guide is structured to provide an authoritative, deep-dive analysis of 4-Chloro-2-formylnicotinic acid and its derivatives. It adheres to the requested autonomy and scientific rigor, synthesizing specific chemical data with broader medicinal chemistry applications.

A Strategic Scaffold for Fused-Ring Heterocycles and Kinase Inhibitors[1][2]

Executive Summary

4-Chloro-2-formylnicotinic acid (and its ester derivatives, e.g., Methyl 4-chloro-2-formylnicotinate , CAS 1935042-13-9) represents a "privileged" trifunctional scaffold in organic synthesis.[1][2] Its value lies in the dense arrangement of three reactive centers on a single pyridine core:[2]

-

C2-Formyl Group (-CHO): A handle for condensation, olefination, and cyclization.[2]

-

C3-Carboxylic Acid/Ester (-COOR): An electrophile for acylation or part of a 1,3-dielectrophilic system.[1][2]

-

C4-Chloro Group (-Cl): A highly activated site for Nucleophilic Aromatic Substitution (

).[2]

This guide outlines the synthesis, reactivity, and application of this scaffold, specifically focusing on its role as a precursor for 1,8-naphthyridines , pyrido[2,3-d]pyrimidines , and next-generation kinase inhibitors.

Chemical Architecture & Reactivity Profile[2]

The molecule is defined by its high electron deficiency.[2] The pyridine nitrogen, combined with the electron-withdrawing carboxyl and formyl groups, renders the C4-position exceptionally electrophilic.[2]

| Feature | Chemical Property | Synthetic Implication |

| Core Structure | Pyridine (electron-poor) | Resistant to electrophilic attack; highly susceptible to nucleophiles.[1][2] |

| C4-Chloro | Leaving Group ( | Displaced by amines, alkoxides, and thiols under mild conditions. |

| C2-Formyl | Electrophilic Aldehyde | Key for Friedländer synthesis and Wittig reactions.[1][2] |

| C3-Carboxyl | Acid/Ester | Orthogonal protection allows sequential derivatization.[1][2] |

Reactivity Heatmap (Logic Diagram)

The following diagram illustrates the divergent reactivity pathways available from the core scaffold.

Figure 1: Divergent reactivity pathways. The C4 position allows for library generation, while C2/C3 facilitate core skeletal changes.

Synthesis Protocols

Direct commercial availability of the aldehyde-acid is limited; therefore, in situ generation or synthesis from the 2-methyl precursor is the industry standard.[2]

Protocol A: Synthesis via Selenium Dioxide Oxidation

This is the most reliable method to access the 2-formyl derivative from Ethyl 4-chloro-2-methylnicotinate (CAS 164390-30-1).[1][2]

Mechanism: Riley Oxidation.[2] Precursor: Ethyl 4-chloro-2-methylnicotinate.[2][3]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-chloro-2-methylnicotinate (1.0 eq) in 1,4-dioxane (0.2 M concentration).

-

Reagent Addition: Add Selenium Dioxide (

) (1.2 eq). Note: Ensure -

Reaction: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the starting material and the appearance of a more polar aldehyde spot.

-

Workup:

-

Purification: Purify the residue via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

-

Yield: Typically 65–75% as a pale yellow solid.[2]

Protocol B:

Diversification (C4-Displacement)

Before cyclization, the C4-chloro group can be substituted to introduce diversity.[2]

-

Dissolve the 4-chloro-2-formyl intermediate in THF or DMF .

-

Add the nucleophile (e.g., Morpholine, Aniline, or a primary amine) (1.1 eq).

-

Base: Add DIPEA (2.0 eq) to scavenge HCl.

-

Conditions: Stir at 0°C to RT for 1–2 hours. Caution: The aldehyde is reactive; avoid heating with primary amines unless imine formation is desired.[2]

Medicinal Chemistry Applications

The 4-chloro-2-formylnicotinic acid scaffold is a direct precursor to several bioactive heterocycles.

1. Synthesis of 1,8-Naphthyridines (Antibacterial/Antitumor)

The condensation of the 2-formyl and 3-carbonyl groups with primary amines or active methylene compounds yields 1,8-naphthyridines, a scaffold found in fluoroquinolone antibiotics (e.g., Gemifloxacin analogs).

Reaction: Friedländer-type condensation.[1][2]

-

Reagents: 4-Chloro-2-formylnicotinate + Acetone/Active Methylene + Base (KOH or Piperidine).[1][2]

-

Outcome: Formation of the second pyridine ring fused to the first.[2]

2. Kinase Inhibitor Development (Sorafenib Analogs)

While Sorafenib utilizes a 4-chloro-picolinamide core, derivatives of 4-chloronicotinic acid are used to synthesize "Type II" kinase inhibitors that bind to the DFG-out conformation of kinases (e.g., VEGFR, PDGFR).[2] The C4-position is typically substituted with an aryl-ether or aryl-amine to extend into the hydrophobic pocket of the enzyme.[1][2]

Workflow Visualization

The following diagram details the synthesis of a Naphthyridine-based inhibitor from the core scaffold.

Figure 2: Synthetic workflow from the commercially available methyl-precursor to the bicyclic drug core.

Critical Handling & Safety

-

Selenium Dioxide (

): Highly toxic and an environmental hazard.[2] All reactions must be performed in a fume hood.[2] Waste must be segregated as heavy metal waste.[2] -

Electrophilicity: The 4-chloro derivatives are potent skin sensitizers due to their ability to alkylate proteins via

.[1][2] Double-gloving is recommended. -

Stability: The 2-formyl group is susceptible to oxidation (to the diacid) in air. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

-

Chemical Building Blocks

-

Synthetic Methodology (Oxidation)

-

General protocol for

oxidation of 2-methylpyridines to 2-formylpyridines: Sakamoto, T., et al.[2] "Condensed Heteroaromatic Ring Systems. XIII." Chemical & Pharmaceutical Bulletin, 1987.[2] -

Application in Nicotinic Acid derivatives: Zhao, B., et al.[2] "Synthesis of 2-Chloronicotinic Acid Derivatives." Atlantis Press, 2017.[2]

-

-

Medicinal Chemistry Context

-

Reaction Specifics (Friedländer)

Sources

- 1. 63592-85-8|Methyl 4-chloronicotinate|BLD Pharm [bldpharm.com]

- 2. 1261491-28-4|Methyl 4-chloro-2-methylnicotinate|BLD Pharm [bldpharm.com]

- 3. 164390-30-1|Ethyl 4-chloro-2-methylnicotinate|BLD Pharm [bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN105218436A - A kind of method preparing 4-Chloro-2-Pyridyle methyl-formiate - Google Patents [patents.google.com]

- 6. 50593-08-3|Methyl 4-chloro-2-methylquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. CAS:1808171-03-0, Methyl 4,6-dichloro-2-formylnicotinate-毕得医药 [bidepharm.com]

- 8. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Safety, Handling, and Reactivity of 4-Chloro-2-formylnicotinic Acid

Part 1: Executive Summary & Chemical Identity

4-Chloro-2-formylnicotinic acid (CAS 1289018-85-4) is a highly functionalized pyridine scaffold used primarily as a building block in the synthesis of antiretroviral drugs (e.g., HIV integrase inhibitors) and advanced agrochemicals. Its structure combines three distinct reactive centers: an electron-deficient chlorine at the C4 position, a reactive formyl (aldehyde) group at C2, and a carboxylic acid at C3.

This trifecta of functionality grants it immense synthetic utility but necessitates a rigorous handling protocol. The compound is prone to oxidation (aldehyde to diacid), nucleophilic aromatic substitution (SNAr), and decarboxylation under extreme conditions. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks and a self-validating workflow for its use.

Chemical Profile[1][2][3][4][5]

| Property | Specification |

| Chemical Name | 4-Chloro-2-formylnicotinic acid |

| CAS Number | 1289018-85-4 |

| Molecular Formula | C₇H₄ClNO₃ |

| Molecular Weight | 185.56 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

| Acidity (pKa) | ~3.5 (Carboxylic acid), ~0.5 (Pyridinium N) [Predicted] |

Part 2: Hazard Assessment & Mechanistic Safety

Standard SDS documents often list hazard codes without context. To handle this compound safely, one must understand the chemical origin of its hazards.[1]

Acute Toxicity (Class 6.1)

Hazard Codes: H301 (Toxic if swallowed), H311 (Toxic in contact with skin).[2]

-

Mechanism: Halogenated pyridines can act as alkylating agents in biological systems. The electron-withdrawing nature of the nitrogen and the carboxylic acid activates the C4-chlorine, making it susceptible to displacement by biological nucleophiles (e.g., proteins, DNA), leading to cellular toxicity.

-

Operational Implication: All weighing must occur within a certified fume hood or a glovebox. Double-gloving (Nitrile over Laminate) is required to prevent transdermal absorption.

Skin & Eye Corrosivity/Irritation

Hazard Codes: H314 (Causes severe skin burns/eye damage) or H315/H319 (Severe Irritant).

-

Mechanism: The compound is an organic acid.[3] Upon contact with moisture in the eyes or mucous membranes, it lowers local pH, causing immediate irritation. Furthermore, the aldehyde group is a sensitizer, capable of forming Schiff bases with skin proteins, potentially leading to allergic contact dermatitis.

-

Operational Implication: An eyewash station must be within 10 seconds of the workstation.

Stability & Reactivity Hazards

-

Oxidative Instability: The C2-formyl group is air-sensitive. Exposure to atmospheric oxygen will slowly oxidize it to 4-chloropyridine-2,3-dicarboxylic acid, altering stoichiometry and potentially ruining downstream cyclization reactions.

-

Thermal Instability: Heating this compound above 100°C without a solvent or in the presence of strong bases can trigger decarboxylation.

Part 3: Storage & Stability Protocol

Trustworthiness in experimental data begins with the integrity of the starting material. Implement this self-validating storage system.

Storage Specifications

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) blanket required.

-

Container: Amber glass vial with a PTFE-lined screw cap to prevent UV degradation and moisture ingress.

Self-Validating Quality Check (The "3-Check" System)

Before using the reagent in a critical synthesis, perform these three rapid checks:

-

Visual Inspection: The solid should be off-white/pale yellow. A darkening to deep yellow or orange indicates significant oxidation or polymerization.

-

Solubility Test: Dissolve 5 mg in 0.5 mL DMSO-d6. Turbidity suggests hydrolysis or dimerization.

-

Aldehyde Proton Check (NMR): If 1H NMR is available, confirm the presence of the distinct aldehyde singlet (~10.0–10.5 ppm). Disappearance of this peak indicates oxidation.

Part 4: Safe Handling & Experimental Workflow

The following workflow is designed to minimize exposure and maximize yield. It utilizes a "Charge-and-Close" methodology.

Diagram 1: Safe Handling Logic Flow

This diagram outlines the decision process for handling the compound based on its physical state and reaction scale.

Caption: Operational workflow for handling 4-Chloro-2-formylnicotinic acid, emphasizing quality control checkpoints.

Detailed Protocol: The "Charge-and-Close" Method

Objective: To set up a nucleophilic substitution reaction (e.g., amine displacement of Cl) without exposing the operator to dust or vapors.

PPE Required:

-

Respiratory: N95 mask (if powder handling outside hood) or PAPR (for kilo-scale).

-

Dermal: Double Nitrile gloves; Lab coat with cuffed sleeves.

-

Eye: Chemical splash goggles.

Step-by-Step:

-

Preparation:

-

Pre-weigh the reaction flask (with stir bar) and a septum cap.

-

Tare the balance with the flask.

-

-

Transfer (In Hood):

-

Open the reagent vial inside the fume hood.

-

Use a disposable anti-static spatula to transfer the specific mass of 4-Chloro-2-formylnicotinic acid directly into the flask.

-

Critical: Do not use weighing boats. Transferring from boat to flask creates dust. Weigh directly into the vessel.

-

-

Sealing:

-

Immediately cap the flask with the septum.

-

Purge the flask with Nitrogen/Argon via a needle inlet for 5 minutes.

-

-

Solvent Addition:

-

Add the solvent (e.g., DMF, THF) via syringe through the septum. This ensures the toxic solid is solvated before the system is ever opened again (if at all).

-

-

Reagent Addition:

-

Add the nucleophile (amine/base) via syringe.

-

Note: The reaction with amines may be exothermic. Cool the flask in an ice bath during addition to prevent thermal runaway.

-

Part 5: Reactivity & Emergency Response

Understanding the reactivity pathways allows researchers to predict incompatible mixtures and quench spills effectively.

Diagram 2: Reactivity Pathways & Hazards

This diagram illustrates the chemical fate of the molecule under different conditions.

Caption: Chemical reactivity map highlighting synthesis pathways (green) and safety hazards (red/yellow).

Emergency Response Procedures

| Scenario | Immediate Action | Neutralization Logic |

| Skin Contact | Wash with soap and water for 15 mins.[4] Do not use alcohol. | Alcohol increases skin permeability. Water dilutes the acid and removes the aldehyde. |

| Eye Contact | Rinse with water for 15 mins.[1][5][6] Lift eyelids. | Immediate dilution of acidity is critical to prevent corneal opacity. |

| Spill (Solid) | Cover with wet paper towels to prevent dust. Scoop into bag. | Wetting the powder prevents inhalation hazards during cleanup. |

| Spill (Solution) | Absorb with vermiculite. Treat with dilute NaOH. | NaOH neutralizes the carboxylic acid, making the salt water-soluble for easier cleanup. |

References

-

National Institutes of Health (NIH). (2025). Synthetic approaches and pharmaceutical applications of chloro-containing molecules.[3] PubMed Central. Retrieved from [Link]

Sources

Stability of pyridine-3-carboxylic acid derivatives at room temperature

Title: Stability Dynamics of Pyridine-3-Carboxylic Acid Derivatives at Room Temperature: A Technical Guide for Formulation and Analytical Workflows

1. Executive Summary As a Senior Application Scientist overseeing stability-indicating assays for nucleotide precursors, I frequently encounter formulation failures stemming from a misunderstanding of pyridine-3-carboxylic acid derivatives. While the base molecule—nicotinic acid (niacin)—is incredibly robust, its metabolically active derivatives, such as nicotinamide riboside (NR), nicotinamide mononucleotide (NMN), and NADH, exhibit drastic structural vulnerabilities at room temperature (20–25°C). This whitepaper elucidates the mechanistic degradation pathways of these compounds, provides quantitative stability profiles, and outlines self-validating experimental protocols designed to ensure data integrity during drug development.

2. Mechanistic Degradation Pathways The room-temperature stability of these derivatives is fundamentally dictated by their functional substituents.

-

Nicotinic Acid and Nicotinamide: These base structures are highly stable at room temperature in both solid state and aqueous solutions. The resonance stabilization of the aromatic pyridine ring prevents spontaneous degradation under ambient conditions[1].

-

N-Glycosidic Bond Cleavage (NR and NMN): The addition of a ribose moiety introduces a critical thermodynamic vulnerability. In aqueous solutions at room temperature, NR and NMN undergo spontaneous hydrolysis of the N-glycosidic bond, yielding nicotinamide and ribose (or ribose-5-phosphate)[2]. This reaction is highly sensitive to moisture. Unformulated NR is stable for merely six hours at room temperature before significant degradation initiates, necessitating cold storage[3].

-

De-aromatization and Oxidation (NADH/NAD+): The reduced coenzyme NADH contains a dihydropyridine ring that is prone to oxidation and specific acid-catalyzed degradation. The choice of buffer is a primary causative agent in its degradation; phosphate buffers act as general acids, accelerating the degradation of NADH at 25°C, whereas Tris buffers lack the acidic protons necessary to catalyze this breakdown, thereby preserving the molecule[4].

Figure 1: Primary hydrolytic degradation pathway of NMN and NR at room temperature.

3. Quantitative Stability Profiles To enable precise formulation decisions, the quantitative degradation kinetics of these derivatives at room temperature are summarized below.

| Derivative | Matrix / Condition | Degradation Rate / Half-Life | Primary Degradant |

| Nicotinic Acid | Aqueous / Solid, 25°C | Highly stable (Years) | N/A |

| NMN | Aqueous solution, 25°C | Nicotinamide | |

| NR (NRCl) | Aqueous solution, 25°C | Rapid (Stable < 6 hours unformulated) | Nicotinamide |

| NADH | 50 mM Tris Buffer (pH 8.5), 25°C | 11 µM/day (from 2 mM stock) | NAD+ / Cyclic degradants |

| NADH | 50 mM Phosphate (pH 8.5), 25°C | 34 µM/day (from 2 mM stock) | NAD+ / Cyclic degradants |

4. Self-Validating Experimental Protocols To accurately assess the shelf-life of these compounds, laboratories must employ rigorous, self-validating analytical workflows. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol A: HPLC-UV Quantification of NMN Degradation Kinetics

Purpose: To determine the first-order degradation kinetics of NMN in aqueous formulations. Causality & Design Choice: NMN is highly polar. Standard reversed-phase chromatography fails to retain it. We utilize a gradient elution with a weak volatile buffer (10 mM ammonium formate) to maintain a weakly acidic environment during the run, preventing on-column degradation while ensuring sharp peak resolution between NMN and its primary degradant, NAM[5].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve NMN in LC-MS grade water to a concentration of 1 mg/mL. Aliquot into amber HPLC vials to prevent photolytic interference.

-

Incubation: Store vials in a temperature-controlled autosampler or water bath set strictly to 25.0°C.

-

Chromatographic Setup:

-

Column: C18 or specialized polar-retention column.

-

Mobile Phase A: Methanol.

-

Mobile Phase B: 10 mM Ammonium formate in water.

-

Gradient: 0-4% A (0-6.7 min), increasing to 18% A (up to 13 min)[5].

-

Detection: UV at 254 nm.

-

-

Time-Course Sampling: Inject 5 µL aliquots at

hours. -

Self-Validation Check (Mass Balance): For every mole of NMN lost, exactly one mole of NAM must appear. Calculate the molar concentrations of both peaks using external calibration curves. If

, the system flags an error, indicating either secondary degradation pathways (e.g., ring opening) or physical precipitation.

Protocol B: Long-Term UV-Vis Monitoring of NADH Stability

Purpose: To evaluate buffer-induced degradation of NADH at room temperature. Causality & Design Choice: NADH contains a dihydropyridine ring absorbing at 340 nm, while its oxidized counterpart (NAD+) absorbs only at 260 nm[6]. By monitoring the 340 nm peak, we isolate the degradation of the active reduced form without interference from the oxidized product.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mM Tris buffer and 50 mM Sodium Phosphate buffer, both adjusted to pH 8.5. Note: Tris is chosen as the stabilizing control, while Phosphate acts as the degradation-accelerating test matrix[4].

-

Analyte Addition: Dissolve NADH to a final concentration of 2 mM in both buffers.

-

Incubation: Maintain solutions in a 25°C water bath, protected from light.

-

Spectrophotometric Analysis: Daily, extract a 100 µL aliquot, dilute appropriately, and measure absorbance at 340 nm using a UV-Vis spectrophotometer.

-

Self-Validation Check (Isosbestic Point): Perform a full spectral scan (200-400 nm) weekly. The presence of a clear isosbestic point between the decaying 340 nm peak and the rising 260 nm peak confirms a direct 1:1 conversion from NADH to NAD+. Deviation from this point indicates side-reactions (e.g., hydration of the C5-C6 double bond).

Figure 2: Self-validating analytical workflow for assessing room temperature stability.

5. Formulation Strategies to Enhance Room Temperature Stability Understanding these degradation mechanisms allows formulation scientists to engineer robust products:

-

Hydrophobic Derivatization: Because water is the primary catalyst for N-glycosidic cleavage, synthesizing lipophilic derivatives prevents hydrolysis. For instance, converting NR to nicotinamide riboside trioleate chloride (NRTOCl) allows it to be formulated in oil-in-water emulsions, drastically improving its stability at 25°C compared to aqueous NRCl[2].

-

Buffer Engineering: For liquid formulations of NADH/NAD+, avoiding phosphate and utilizing amine-based buffers like Tris at a slightly alkaline pH (8.5) minimizes specific acid catalysis, extending the half-life significantly at room temperature[4].

6. Conclusion The stability of pyridine-3-carboxylic acid derivatives at room temperature spans from virtually indefinite (nicotinic acid) to highly transient (unformulated NR). By understanding the specific vulnerabilities of the N-glycosidic bond and the dihydropyridine ring, researchers can design targeted formulations—such as hydrophobic derivatives or optimized buffer matrices—and validate their efficacy using rigorous, mass-balance-checked analytical workflows.

7. References

-

NMN.com. "NMN vs NR: The Differences Between These 2 NAD+ Precursors". 3

-

MDPI. "Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride".2

-

PubMed (NIH). "[Degradation kinetics of β-nicotinamide mononucleotide based on reliable HPLC quantitative method]".5

-

NREL / PMC (NIH). "Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis". 4

-

ChemicalBook. "Nicotinic acid | 59-67-6". 1

Sources

- 1. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. NMN vs NR | Examine the Data & Differentiate Between Them [nmn.com]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. [Degradation kinetics of β-nicotinamide mononucleotide based on reliable HPLC quantitative method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Synthesis of 1,8-Naphthyridine Scaffolds via Topological Reassignment of 4-Chloro-2-formylnicotinic Acid

Executive Summary & Mechanistic Rationale

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous kinase inhibitors, antibacterial agents, and adenosine receptor antagonists. While conventional syntheses rely on simple 2-aminopyridines, constructing highly functionalized 1,8-naphthyridines requires advanced, pre-functionalized building blocks.

4-Chloro-2-formylnicotinic acid presents a unique topographical challenge for 1,8-naphthyridine synthesis. Direct cyclization utilizing the C2-formyl carbon inherently inserts a carbon spacer between the bridgehead and the newly introduced nitrogen, strictly yielding 1,6- or 2,7-naphthyridine (or pyrido-fused) topologies. To achieve the requisite 1,8-naphthyridine architecture—where both nitrogens are ortho to the same bridgehead carbon—the C2-formyl group must undergo a topographical correction .

By strategically converting the C2-formyl group into a primary amine via a mild Hofmann rearrangement [1], we generate the true precursor: 2-amino-4-chloronicotinic acid . This intermediate is perfectly primed for a Niementowski-type annulation [2], allowing the construction of the 1,8-naphthyridine core while preserving the highly valuable C4-chlorine atom for downstream cross-coupling applications.

Synthetic Strategy & Visualization

The workflow is divided into two distinct phases:

-

Phase 1: Topographical Correction (Conversion of the C2-formyl group to a primary amine).

-

Phase 2: Niementowski Annulation (Condensation with an active methylene/ketone to close the second pyridine ring).

Figure 1: Strategic workflow for the synthesis of 1,8-naphthyridine via topological reassignment.

Quantitative Data & Analytical Markers

The following table summarizes the optimized parameters, yields, and in-process control (IPC) markers for the self-validating protocol.

| Step | Transformation | Key Reagents | Time (h) | Temp (°C) | Yield (%) | Key Analytical Marker (IPC) |

| 1 | Oximation/Dehydration | NH₂OH·HCl, DMSO | 4.0 | 90 | 88 | IR: 2230 cm⁻¹ (Sharp C≡N stretch) |

| 2 | Controlled Hydration | H₂O₂, K₂CO₃, H₂O | 2.5 | 0–25 | 92 | ¹H NMR: ~7.8 ppm (br s, 2H, CONH₂) |

| 3 | Hofmann Rearrangement | PhI(OAc)₂, CH₃CN/H₂O | 3.0 | 25 | 81 | ¹H NMR: ~6.5 ppm (br s, 2H, Ar-NH₂) |

| 4 | Niementowski Annulation | Acetophenone, p-TsOH | 12.0 | 140 | 74 | MS: [M+H]⁺ 257.05 (Target Mass) |

Experimental Protocols

Phase 1: Topographical Correction (Formyl to Amine)

Step 1.1: Synthesis of 4-Chloro-2-cyanonicotinic acid Causality Check: A one-pot oximation and dehydration prevents the isolation of the unstable oxime intermediate. DMSO acts as both solvent and mild oxidant/dehydrating facilitator.

-

Charge a round-bottom flask with 4-Chloro-2-formylnicotinic acid (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv).

-

Suspend the mixture in anhydrous DMSO (0.5 M relative to substrate).

-

Heat the reaction to 90 °C under a nitrogen atmosphere for 4 hours.

-

Self-Validation: Monitor via ATR-FTIR. The reaction is complete when the aldehyde C=O stretch (~1700 cm⁻¹) is entirely replaced by a nitrile C≡N stretch (2230 cm⁻¹).

-

Quench with ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the nitrile intermediate.

Step 1.2: Synthesis of 2-Carbamoyl-4-chloronicotinic acid

-

Dissolve the nitrile intermediate (1.0 equiv) in a 1:1 mixture of THF and water.

-

Cool the solution to 0 °C and sequentially add K₂CO₃ (2.0 equiv) and 30% aqueous H₂O₂ (5.0 equiv) dropwise to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 2.5 hours.

-

Acidify the mixture carefully with 1M HCl to pH 3. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the primary amide.

Step 1.3: Mild Hofmann Rearrangement Causality Check: Classical Hofmann conditions (Br₂/NaOH) are highly basic and would induce unwanted nucleophilic aromatic substitution (SₙAr) of the C4-chlorine atom by hydroxide. Utilizing phenyliodine(III) diacetate (PIDA) ensures the rearrangement proceeds under mild, slightly acidic conditions, perfectly preserving the halogen [1].

-

Dissolve the primary amide (1.0 equiv) in a 1:1 mixture of CH₃CN and water.

-

Add PhI(OAc)₂ (1.2 equiv) in a single portion at room temperature.

-

Stir the reaction for 3 hours. The solution will transition from a suspension to a clear solution as the isocyanate intermediate forms and hydrolyzes.

-

Self-Validation: TLC (DCM:MeOH 9:1) will show the disappearance of the amide. ¹H NMR of an aliquot will confirm the presence of the upfield primary aromatic amine protons (~6.5 ppm).

-

Concentrate the mixture, neutralize with saturated NaHCO₃, and extract with EtOAc. Purify via silica gel chromatography to isolate 2-amino-4-chloronicotinic acid .

Phase 2: Niementowski Annulation

Step 2.1: Synthesis of 5-Chloro-2-phenyl-1,8-naphthyridin-4-ol Causality Check: The Niementowski condensation is thermodynamically driven [2]. The C2-amino group forms an imine with the ketone, followed by intramolecular cyclization of the active methylene onto the C3-carboxylic acid. Continuous removal of water is required to drive the equilibrium.

-

In a sealed tube or a flask equipped with a Dean-Stark trap, combine 2-amino-4-chloronicotinic acid (1.0 equiv) and acetophenone (1.5 equiv).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv) and suspend in a high-boiling solvent such as diphenyl ether or xylenes (0.2 M).

-

Heat the mixture to 140 °C for 12 hours.

-

Cool the reaction mixture to room temperature. If diphenyl ether is used, precipitate the product by adding an excess of hexanes.

-

Filter the crude solid and recrystallize from hot ethanol to afford the pure 1,8-naphthyridine scaffold.

References

- Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry.

- 1,8-Naphthyridines. Journal of the Chemical Society C: Organic.

Advanced Protocols for Friedländer-Type Condensations Utilizing 4-Chloro-2-formylnicotinic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of highly functionalized 1,6-naphthyridinones and related aza-heterocycles.

Executive Summary & Mechanistic Causality

The Friedländer condensation is a cornerstone methodology for the construction of quinolines and naphthyridines, traditionally relying on the reaction between an ortho-amino benzaldehyde and an

4-Chloro-2-formylnicotinic acid (CAS 1289018-85-4) is a highly versatile, commercially available building block that offers orthogonal reactivity for the synthesis of complex pyrido-fused systems [3]. Unlike classical Friedländer substrates, this molecule acts as a bis-electrophile , enabling a modified Friedländer annulation when reacted with dinucleophiles such as

Orthogonal Reactivity Profile (E-E-A-T Insights)

-

C2-Formyl Group: Highly electrophilic; undergoes rapid, uncatalyzed Schiff base (imine) formation with primary amines.

-

C3-Carboxylic Acid: A latent electrophile. Upon activation (e.g., via HATU), it acts as the acylating agent for the intramolecular capture of active methylenes, forging the lactam ring of the naphthyridinone core.

-

C4-Chloro Group: Strongly activated by the electron-deficient pyridine ring. It remains stable during the mild cyclization but serves as an excellent handle for late-stage Nucleophilic Aromatic Substitution (SNAr) to tune pharmacokinetic properties.

Logical relationship of orthogonal reactive sites on 4-Chloro-2-formylnicotinic acid.

Experimental Methodologies

Protocol 1: Synthesis of 1,6-Naphthyridin-5(6H)-ones via Modified Friedländer Condensation

This protocol details the tandem condensation of 4-chloro-2-formylnicotinic acid with

Reagents & Materials:

-

4-Chloro-2-formylnicotinic acid (1.0 equiv, 1.0 mmol, 185.6 mg)[3]

- -Aminoacetophenone hydrochloride (1.1 equiv, 1.1 mmol, 188.8 mg)

-

HATU (1.2 equiv, 1.2 mmol, 456.3 mg)

-

N,N-Diisopropylethylamine (DIPEA) (3.5 equiv, 3.5 mmol, 610 µL)

-

Anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol, 276.4 mg)

-

Anhydrous DMF (0.2 M, 5.0 mL)

Step-by-Step Procedure:

-

Imine Formation: To an oven-dried 50 mL round-bottom flask under N₂, dissolve 4-chloro-2-formylnicotinic acid and

-aminoacetophenone hydrochloride in anhydrous DMF (5.0 mL). Add DIPEA (1.5 equiv) dropwise. Stir at room temperature for 2 hours.-

Causality: The primary amine selectively condenses with the highly reactive C2-formyl group to form the acyclic Schiff base. The C4-chloro group remains unaffected at this temperature.

-

-

Carboxylic Acid Activation: Add HATU (1.2 equiv) and the remaining DIPEA (2.0 equiv) to the reaction mixture. Stir for 15 minutes at room temperature.

-

Causality: HATU is selected over EDC/HOBt due to its superior efficiency in activating electron-deficient heteroaromatic carboxylic acids, rapidly forming the active ester without degrading the newly formed imine.

-

-

Base-Promoted Cyclization: Add anhydrous K₂CO₃ (2.0 equiv) and heat the mixture to 90 °C for 12 hours.

-

Causality: The elevated temperature and basic conditions deprotonate the active methylene (flanked by the ketone and imine). The resulting carbanion attacks the C3-active ester, forging the C-C bond and closing the 6-membered lactam ring.

-

-

Workup: Cool to room temperature, dilute with EtOAc (25 mL), and wash with 5% aqueous LiCl (3 × 15 mL).

-

Causality: DMF is notoriously difficult to remove via standard aqueous extraction. The addition of LiCl significantly increases the partition coefficient of DMF into the aqueous phase, ensuring a clean organic layer.

-

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Late-Stage SNAr Diversification

To tune the biological activity of the synthesized naphthyridinone, the C4-chloro group can be displaced with various nucleophiles (e.g., morpholine).

Step-by-Step Procedure:

-

Dissolve the cyclized naphthyridinone intermediate (0.5 mmol) in NMP (5.0 mL) in a microwave-safe vial.

-

Add morpholine (3.0 equiv, 1.5 mmol, 130 µL).

-

Seal the vial and irradiate in a microwave reactor at 120 °C for 30 minutes.

-

Causality: Microwave irradiation ensures rapid nucleophilic aromatic substitution (SNAr) while preventing the thermal decomposition that often accompanies prolonged conventional heating of highly functionalized heterocycles.

-

-

Precipitate the final product by pouring the mixture into ice-cold water (15 mL). Filter, wash with water, and dry under high vacuum.

Experimental workflow for the modified Friedländer condensation and late-stage diversification.

Data Presentation: Cyclization Optimization

The cyclization step (Step 3 of Protocol 1) is highly sensitive to the choice of base and solvent. The table below summarizes the optimization data for the intramolecular active methylene attack.

| Entry | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | HPLC Purity (%) |

| 1 | Piperidine (20 mol%) | EtOH | 80 (Reflux) | 24 | 42 | 85 |

| 2 | KOH (2.0 equiv) | MeOH | 65 (Reflux) | 12 | 55 | 78 |

| 3 | K₂CO₃ (2.0 equiv) | DMF | 90 | 12 | 84 | 96 |

| 4 | Cs₂CO₃ (2.0 equiv) | DMF | 90 | 8 | 87 | 95 |

| 5 | DBU (1.5 equiv) | PhMe | 110 (Reflux) | 16 | 61 | 82 |

Analysis: Stronger, soluble bases like DBU (Entry 5) led to competitive degradation of the C4-chloro group. Conversely, weak amine bases (Entry 1) failed to fully deprotonate the active methylene. The use of K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (Entries 3 & 4) provided the optimal balance of basicity and solubility, driving the annulation to completion with excellent purity.

References

Sources

- 1. CA3042707A1 - 3-substituted propionic acids as .alpha.v integrin inhibitors - Google Patents [patents.google.com]

- 2. Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2-formylnicotinic acid

Introduction: Strategic Importance of Substituted Nicotinic Acids

The nicotinic acid scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities.[1][2][3] The functionalization of this heterocyclic core is therefore of paramount importance for the development of novel therapeutic agents and functional materials. Nucleophilic aromatic substitution (SNAr) on activated halopyridines represents a powerful and versatile strategy for the introduction of diverse functionalities.[4][5]

This application note provides a comprehensive guide to the SNAr reaction on 4-Chloro-2-formylnicotinic acid, a highly activated substrate poised for facile derivatization. The presence of three key features—the electron-deficient pyridine ring, and two potent electron-withdrawing groups (a formyl group at C2 and a carboxylic acid at C3)—collectively render the C4 position exceptionally susceptible to nucleophilic attack.[6][7] This guide will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The SNAr Pathway on an Activated Pyridine Core

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8][9] The key to this process on the pyridine ring system is the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[4][9][10]

Activation of the Substrate:

The inherent electron deficiency of the pyridine ring makes it more susceptible to nucleophilic attack than a corresponding benzene ring.[7][11] This effect is significantly amplified by the presence of electron-withdrawing groups (EWGs) at positions ortho and para to the leaving group.[12][13][14] In the case of 4-Chloro-2-formylnicotinic acid, the chloro leaving group at the C4 position is para to the ring nitrogen and ortho to the carboxylic acid group, while the formyl group is ortho to the nitrogen. This arrangement provides substantial activation for nucleophilic attack at the C4 position.[6][15]

The Reaction Pathway:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the electron-deficient carbon atom bearing the chlorine atom (C4). This step is typically the rate-determining step of the reaction.[9][16] The attack results in the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex.[8][10]

-

Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, crucially, onto the electronegative nitrogen atom and the oxygen atoms of the formyl and carboxyl groups.[6][9] This delocalization provides significant stabilization to the intermediate, lowering the activation energy of the reaction.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.[8]

The overall mechanism can be visualized as follows:

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Reaction Examples [cdb.ics.uci.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vaia.com [vaia.com]

- 15. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

Application Note: Reductive Amination Protocols for 2-Formyl Nicotinic Acid Derivatives

Introduction & Strategic Rationale

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in high-profile drug candidates and approved therapeutics. Specifically, 2-formyl nicotinic acid and its derivatives are critical building blocks for synthesizing complex, multi-cyclic, and substituted heterocyclic systems. These synthons have been heavily utilized in the development of FGFR4 inhibitors for oncology [1] and in high-throughput medicinal chemistry campaigns targeting the SARS-CoV-2 Main Protease (Mpro) [2].

Reductive amination is the most robust and versatile method for coupling 2-formyl nicotinic acid derivatives with primary or secondary amines. However, the unique electronic environment of the pyridine ring—coupled with the ortho-relationship between the C2-aldehyde and C3-carboxylic acid—presents specific synthetic challenges, including zwitterion formation, premature aldehyde reduction, and unwanted intramolecular lactamization. This application note provides a comprehensive, field-validated guide to mastering these reductive aminations.

Mechanistic Insights & Causality (E-E-A-T)

The Zwitterion Challenge & Protecting Group Strategy

Direct reductive amination of free 2-formylnicotinic acid with an amine yields a secondary amine adjacent to a carboxylic acid. This product exists as a highly polar zwitterion, making standard aqueous workup and silica gel chromatography exceedingly difficult. Causality-Driven Solution: The C3-carboxylic acid must be protected, typically as a methyl or ethyl ester, prior to the reductive amination. Post-amination, the ester is easily removed via LiOH-mediated saponification [2].

Reagent Selection: The Superiority of NaBH(OAc)₃

The choice of reducing agent dictates the chemoselectivity of the reaction. While sodium cyanoborohydride (NaCNBH₃) was historically popular, it requires strict pH control (pH 4–5) and generates highly toxic hydrogen cyanide gas upon aqueous quenching. Sodium borohydride (NaBH₄) is too reactive and will directly reduce the 2-formyl group to 2-(hydroxymethyl)nicotinic acid before the imine can form. Causality-Driven Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard[3]. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it unreactive toward the starting aldehyde but highly reactive toward the more electrophilic protonated iminium ion intermediate.

Managing Aminal Formation

When reacting 2-formylpyridines with diamines or highly nucleophilic amines, aminal side-products can form and resist reduction. Causality-Driven Solution: Using a slight excess of the reducing agent (1.5 to 2.5 equivalents) and pre-stirring the amine and aldehyde for 30–60 minutes before adding NaBH(OAc)₃ ensures complete iminium formation and drives the equilibrium away from stable aminals.

Reaction Pathway & Workflow Visualization

Caption: Mechanistic workflow of the reductive amination of 2-formyl nicotinic acid derivatives.

Quantitative Data: Reducing Agent Comparison

The table below summarizes the empirical performance of various reducing agents when applied to pyridine-2-carboxaldehyde derivatives [3].

| Reducing Agent | Typical Solvent | Optimal Temp | Chemoselectivity | Relative Yield | Operational Notes |

| NaBH(OAc)₃ | DCE, DCM, THF | 0 °C to RT | Excellent | 75–95% | Gold standard. Tolerates esters/amides; no toxic gas generation. |

| NaCNBH₃ | MeOH, EtOH | RT to 50 °C | Good | 60–80% | Requires pH 4-5. Generates toxic HCN during acidic workup. |

| NaBH₄ | MeOH, EtOH | 0 °C | Poor | 30–50% | High risk of direct aldehyde reduction. Requires pre-formed imine. |

| Borane-Pyridine | DCM, MeOH | RT | Good | 50–70% | Useful for highly acid-sensitive substrates; requires careful handling. |

Experimental Protocols

Protocol A: Standard Reductive Amination of Methyl 2-Formylnicotinate

This self-validating protocol is optimized for high yield and simple purification, utilizing an ester protecting group to prevent zwitterion-induced isolation failures.

Materials:

-

Methyl 2-formylnicotinate (1.0 equiv, 1.0 mmol)

-

Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) – Only required if the amine is a hydrochloride salt.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equiv, 2.5 mmol)

-

Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

-

Preparation of the Amine Free-Base: If utilizing an amine hydrochloride salt, suspend the amine in anhydrous DCM (10 mL) and add DIPEA. Stir for 10 minutes at room temperature to ensure complete liberation of the free amine. Causality: Iminium formation requires a nucleophilic lone pair; protonated amines will not attack the aldehyde.

-

Imine Formation: Add Methyl 2-formylnicotinate to the solution. Stir the reaction mixture at room temperature for 1 hour under an inert atmosphere (N₂ or Ar). Validation point: An aliquot analyzed by LC-MS should show the mass of the intermediate imine/carbinolamine.

-

Reduction: Cool the reaction flask to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 5 minutes. Causality: Portion-wise addition controls the mild exotherm and minimizes potential side reactions.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12–16 hours).

-

Quenching & Workup: Dilute the mixture with additional DCM (10 mL) and quench carefully with saturated aqueous NaHCO₃ (15 mL). Causality: NaHCO₃ neutralizes the liberated acetic acid and destroys unreacted hydride species without generating toxic byproducts.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, pass through a phase separator cartridge (or dry over anhydrous Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to afford the pure alkylamino-nicotinate.

Protocol B: Direct High-Throughput Reductive Amination (Free Acid)

Adapted from hit-to-lead optimization workflows [2], this protocol is used when esterification is impossible, relying on basic preparative HPLC for direct isolation of the zwitterion.

Step-by-Step Procedure:

-

Dissolve 2-formylnicotinic acid (1.0 equiv, 0.08 mmol) and the target amine (1.5 equiv, 0.12 mmol) in anhydrous DMF (0.8 mL).

-

Add DIPEA (4.0 equiv, 0.32 mmol) to modulate the pH and increase the solubility of the nicotinic acid.

-

Add NaBH(OAc)₃ (1.7 equiv, 0.14 mmol) in a single portion. Stir at room temperature overnight.

-

Direct Purification: Do not perform an aqueous workup. Dilute the reaction mixture with H₂O (0.2 mL), filter through a 0.22 µm syringe filter, and inject directly onto a Preparative HPLC system utilizing a basic mobile phase (e.g., Water/Acetonitrile with 0.1% NH₄OH). Causality: Basic HPLC suppresses the ionization of the carboxylic acid, allowing the compound to elute as a sharp peak rather than smearing on the column.

Troubleshooting & Optimization

-

Issue: High levels of 2-(hydroxymethyl)nicotinic acid byproduct.

-

Cause: The reduction is occurring faster than imine formation.

-

Solution: Delay the addition of NaBH(OAc)₃. Stir the aldehyde and amine for 2 hours with a catalytic amount of glacial acetic acid (0.1 equiv) or molecular sieves before adding the reducing agent.

-

-

Issue: Incomplete conversion / Stalled reaction.

-

Cause: Steric hindrance around the amine or the C2-position of the pyridine ring.

-